molecular formula C8H5Cl3O B3045771 3,5-Dichloro-4-methylbenzoyl chloride CAS No. 113485-46-4

3,5-Dichloro-4-methylbenzoyl chloride

Cat. No.: B3045771
CAS No.: 113485-46-4
M. Wt: 223.5 g/mol
InChI Key: UNONPWRUIRVAIG-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Scientific Research Applications

3,5-Dichloro-4-methylbenzoyl chloride has several applications in scientific research:

Safety and Hazards

3,5-Dichloro-4-methylbenzoyl chloride should be handled with care as it can react with incompatible products and exposure to moist air or water . It can decompose to produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-methylbenzoyl chloride can be synthesized through the chlorination of 4-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 3 and 5 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methylbenzoyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-methylbenzoyl chloride is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

IUPAC Name

3,5-dichloro-4-methylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNONPWRUIRVAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456226
Record name Benzoyl chloride, 3,5-dichloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113485-46-4
Record name Benzoyl chloride, 3,5-dichloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A jacketed kettle was equipped with a chiller, overhead stirrer, thermometer, and connections to a chlorine tank and a caustic scrubber. The kettle was charged with the previously prepared 3-chloro-4-methylbenzoyl chloride (1 part) and dichloromethane (6.8 parts). Aluminum trichloride (0.8 parts) was added, and the resulting red-brown mixture was cooled with agitation to 3°-5°--C. Chlorine (0.37 parts) was introduced at a sufficient rate to keep the reaction temperature below 10°--C. The reactor was held at 0°-5°--C. for 6 hours. The reaction mixture was purged with nitrogen and slowly quenched by transfering into an agitated and chilled hydrochloric acid solution (4.4 parts) while maintaining the temperature below 5°--C. Agitation was stopped and the lower organic layer was recovered. The solvent was removed by distillation.
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Synthesis routes and methods II

Procedure details

A mixture of 3,5-dichloro-4-methylbenzoic acid (230 g, 1.12 moles), thionyl chloride (204 g, 1.71 moles), and dimethylformamide (30 milliliters(ml), in toluene (1 liter) was slowly warmed to 70° C. and stirred at that temperature for 2 hours. The toluene was eliminated in the rotavap to yield 276 g of 3,5-dichloro-4-methylbenzoyl chloride, used in the next step as such.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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